1-[3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
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Overview
Description
1-[3’-(3-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of multiple aromatic rings and heterocyclic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(3-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and spiro-annulation reactions. Common reagents used in these reactions include chlorinating agents, phenylating agents, and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(3-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3’-(3-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3’-(3-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3’-(3-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE
- 1-[3’-(3-CHLOROPHENYL)-4-(4-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE
Uniqueness
1-[3’-(3-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its specific spiro structure and the presence of multiple aromatic rings
Properties
Molecular Formula |
C31H25ClN4OS |
---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)-4'-(4-ethylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C31H25ClN4OS/c1-3-22-16-18-23(19-17-22)29-27-14-7-8-15-28(27)31(35(33-29)25-11-5-4-6-12-25)36(34-30(38-31)21(2)37)26-13-9-10-24(32)20-26/h4-20H,3H2,1-2H3 |
InChI Key |
RVBQWNLGJVGKPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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